molecular formula C23H27ClN4O3 B5223872 N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide

N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide

Katalognummer B5223872
Molekulargewicht: 442.9 g/mol
InChI-Schlüssel: XETVTKKOZNYAEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of c-Jun N-terminal kinase (JNK), a protein kinase that plays a critical role in several important cellular processes.

Wirkmechanismus

CEP-1347 inhibits the activity of N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide, a protein kinase that plays a critical role in several important cellular processes, including cell proliferation, differentiation, and apoptosis. N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide is activated in response to various cellular stresses, including oxidative stress, inflammation, and DNA damage. Inhibition of N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide activity by CEP-1347 has been shown to reduce neuronal cell death in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects
CEP-1347 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the activation of N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide in response to various cellular stresses. CEP-1347 has also been shown to reduce the production of pro-inflammatory cytokines in animal models of rheumatoid arthritis and asthma. In addition, CEP-1347 has been shown to reduce neuronal cell death in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

CEP-1347 has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, CEP-1347 has several limitations for lab experiments. The compound has poor solubility in aqueous solutions, which can limit its bioavailability. In addition, CEP-1347 has been shown to have off-target effects on other protein kinases, which can complicate its use in experiments.

Zukünftige Richtungen

There are several future directions for research on CEP-1347. One potential area of research is the development of more potent and selective N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide inhibitors. Another potential area of research is the investigation of the potential therapeutic applications of CEP-1347 in other disease models, such as Alzheimer's disease and multiple sclerosis. Finally, further research is needed to better understand the biochemical and physiological effects of CEP-1347 and its potential off-target effects on other protein kinases.

Synthesemethoden

CEP-1347 can be synthesized using a multistep process that involves the reaction of various starting materials. The first step involves the reaction of 2-chlorobenzoyl chloride with piperazine to form 2-chlorobenzoylpiperazine. The second step involves the reaction of 2-chlorobenzoylpiperazine with 4-ethylbenzylamine to form N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-4-ethylbenzenamine. The final step involves the reaction of N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-4-ethylbenzenamine with ethanediamide to form CEP-1347.

Wissenschaftliche Forschungsanwendungen

CEP-1347 has been extensively studied for its potential therapeutic applications in several disease models. The compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and stroke. CEP-1347 has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and asthma.

Eigenschaften

IUPAC Name

N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4O3/c1-2-17-7-9-18(10-8-17)26-22(30)21(29)25-11-12-27-13-15-28(16-14-27)23(31)19-5-3-4-6-20(19)24/h3-10H,2,11-16H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETVTKKOZNYAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.